molecular formula C15H17F2N3O2 B6909415 N-[3-(difluoromethoxy)cyclopentyl]-2-indazol-1-ylacetamide

N-[3-(difluoromethoxy)cyclopentyl]-2-indazol-1-ylacetamide

Cat. No.: B6909415
M. Wt: 309.31 g/mol
InChI Key: TVUKBPCXGRMHGO-UHFFFAOYSA-N
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Description

N-[3-(difluoromethoxy)cyclopentyl]-2-indazol-1-ylacetamide is a synthetic organic compound characterized by the presence of a difluoromethoxy group attached to a cyclopentyl ring, which is further connected to an indazole moiety via an acetamide linkage

Properties

IUPAC Name

N-[3-(difluoromethoxy)cyclopentyl]-2-indazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O2/c16-15(17)22-12-6-5-11(7-12)19-14(21)9-20-13-4-2-1-3-10(13)8-18-20/h1-4,8,11-12,15H,5-7,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUKBPCXGRMHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1NC(=O)CN2C3=CC=CC=C3C=N2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(difluoromethoxy)cyclopentyl]-2-indazol-1-ylacetamide typically involves multiple steps, starting with the preparation of key intermediatesThe final step involves the formation of the acetamide linkage under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[3-(difluoromethoxy)cyclopentyl]-2-indazol-1-ylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of N-[3-(difluoromethoxy)cyclopentyl]-2-indazol-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The compound can modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(difluoromethoxy)cyclopentyl]-2-indazol-1-ylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the indazole moiety and the acetamide linkage differentiates it from other similar compounds, making it a valuable molecule for various applications .

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